molecular formula C21H25N2O6P B14747876 [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester

[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester

Cat. No.: B14747876
M. Wt: 432.4 g/mol
InChI Key: SQXCMWZKKQPERD-UHFFFAOYSA-N
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Description

[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a carbazole core substituted with acetyl and nitro groups, linked to a phosphonic acid diethyl ester moiety via a propyl chain. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester typically involves multiple steps, starting with the functionalization of the carbazole core. The acetylation and nitration of carbazole can be achieved using acetic anhydride and nitric acid, respectively. The resulting 3-acetyl-6-nitrocarbazole is then subjected to a nucleophilic substitution reaction with a propyl halide to introduce the propyl chain. Finally, the phosphonic acid diethyl ester group is introduced through a reaction with diethyl phosphite under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The propyl chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or amines.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Conversion of the acetyl group to an alcohol.

    Substitution: Introduction of various functional groups on the propyl chain.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. The presence of the carbazole core, along with the acetyl and nitro groups, suggests that it may interact with biological targets in unique ways.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its phosphonic acid ester group may also make it useful in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The acetyl and nitro groups could play a role in these interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid methyl ester: Similar structure but with a methyl ester group instead of a diethyl ester.

    [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid ethyl ester: Similar structure but with an ethyl ester group instead of a diethyl ester.

    [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a diethyl ester.

Uniqueness

The uniqueness of [3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester lies in its specific combination of functional groups and the resulting properties. The diethyl ester group may confer different solubility and reactivity characteristics compared to other ester groups, making it suitable for specific applications.

Properties

Molecular Formula

C21H25N2O6P

Molecular Weight

432.4 g/mol

IUPAC Name

1-[9-(3-diethoxyphosphorylpropyl)-6-nitrocarbazol-3-yl]ethanone

InChI

InChI=1S/C21H25N2O6P/c1-4-28-30(27,29-5-2)12-6-11-22-20-9-7-16(15(3)24)13-18(20)19-14-17(23(25)26)8-10-21(19)22/h7-10,13-14H,4-6,11-12H2,1-3H3

InChI Key

SQXCMWZKKQPERD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)[N+](=O)[O-])OCC

Origin of Product

United States

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